

ML283 selectivity profiling against host factors

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Compound of Interest

Compound Name: ML283

Cat. No.: B10763839

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A Comprehensive Guide to the Selectivity Profile of **ML283** Against Host Factors

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic applications and off-target effects. **ML283**, a potent inhibitor of the hepatitis C virus (HCV) NS3 helicase, has also been identified as an inhibitor of the SARS-CoV-2 nsp13 helicase.^{[1][2]} This guide provides a detailed comparison of **ML283**'s selectivity profile against various host factors, supported by available experimental data.

Quantitative Selectivity Data

The selectivity of **ML283** has been assessed against its primary viral target and a limited number of host-related activities. The following tables summarize the available quantitative data to facilitate a clear comparison.

Table 1: Potency and Selectivity of **ML283**

This table outlines the inhibitory concentration (IC₅₀) of **ML283** against its primary target, HCV NS3 helicase, and its activity against a DNA-binding dye, which serves as a counterscreen to identify non-specific interactions.

Target/Assay	IC50 (μM)	Fold Selectivity	Assay ID (AID)	Substance ID (SID)
HCV Helicase 1b(con1)	2.6 ± 1	>38	602275	114279600
SYBR Green I stained DNA	>100	114279600		

Data sourced from the NIH Probe Report for **ML283**.[\[3\]](#)

Table 2: Comparative Potency of **ML283** and Analogs against HCV Helicase and Associated Activities

This table compares the potency of **ML283** and a related analog across different HCV genotypes and the associated ATPase and protease functions of the NS3 protein.

Compound ID (CID)	Solubility (μM)	Helicase 1b(con1) IC50 (μM)	ATPase IC50 (μM)	Helicase 2a(JFH1) IC50 (μM)	Protease IC50 (μM)
ML283 (50930730)	0.39	2.6 ± 1	74 ± 7	3.9 ± 1	>100
Analog (49849293)	4.5	2.7 ± 0.7	30 ± 6	2.3 ± 0.6	>100

Data sourced from the NIH Probe Report for **ML283**.[\[4\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to characterize the selectivity of **ML283**.

HCV NS3 Helicase Inhibition Assay (Molecular Beacon-Based)

This fluorescence resonance energy transfer (FRET)-based assay monitors the unwinding of a DNA duplex by the HCV NS3 helicase in real-time.

Materials:

- HCV NS3h protein (genotype 1b)
- Molecular Beacon Helicase Assay (MBHA) substrate (fluorescently labeled DNA oligonucleotide)
- Assay Buffer: 25 mM MOPS (pH 6.5), 1.25 mM MgCl₂, 0.05 mM DTT, 0.01% Tween-20, 5 µg/mL BSA
- ATP solution (10 mM)
- **ML283** and control compounds dissolved in DMSO
- 384-well microplates

Procedure:

- Prepare the reaction mixture in the assay buffer containing 5 nM MBHA substrate and 12.5 nM NS3h protein.
- Add **ML283** or control compounds to the wells. The final DMSO concentration should be kept at 5%.
- Incubate the plate at room temperature for a specified period to allow for compound binding to the enzyme.
- Initiate the helicase reaction by adding ATP to a final concentration of 1 mM.
- Monitor the increase in fluorescence in real-time using a plate reader. The unwinding of the duplex separates a fluorophore and a quencher, leading to an increase in fluorescence.
- Calculate the initial reaction rates and determine the IC₅₀ values by plotting the percent inhibition against the compound concentration.[5]

SYBR Green I DNA Binding Assay (Counterscreen)

This assay is used to identify compounds that non-specifically interact with DNA, which can lead to false-positive results in DNA-based assays.

Materials:

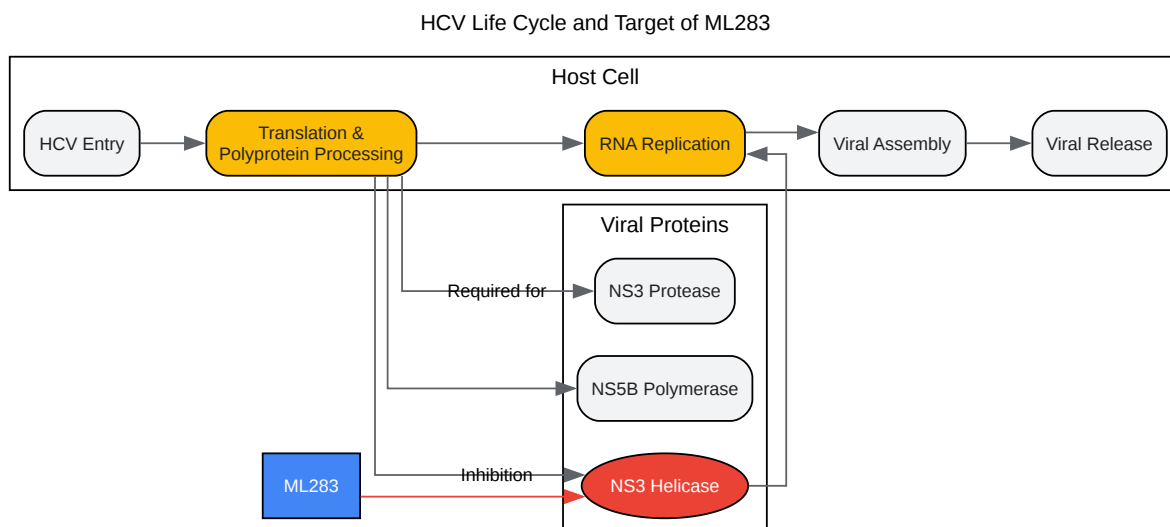
- SYBR Green I dye
- Double-stranded DNA (dsDNA)
- Assay Buffer: 1x TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
- **ML283** and control compounds dissolved in DMSO
- Microplates suitable for fluorescence measurement

Procedure:

- Prepare a working solution of SYBR Green I dye diluted in the assay buffer.
- Add dsDNA to the wells of the microplate.
- Add **ML283** or control compounds at various concentrations.
- Add the SYBR Green I working solution to all wells.
- Incubate for 5 minutes at room temperature, protected from light.
- Measure the fluorescence intensity using a fluorospectrometer. Compounds that displace SYBR Green I from DNA will cause a decrease in fluorescence.

Signaling Pathways and Experimental Workflows

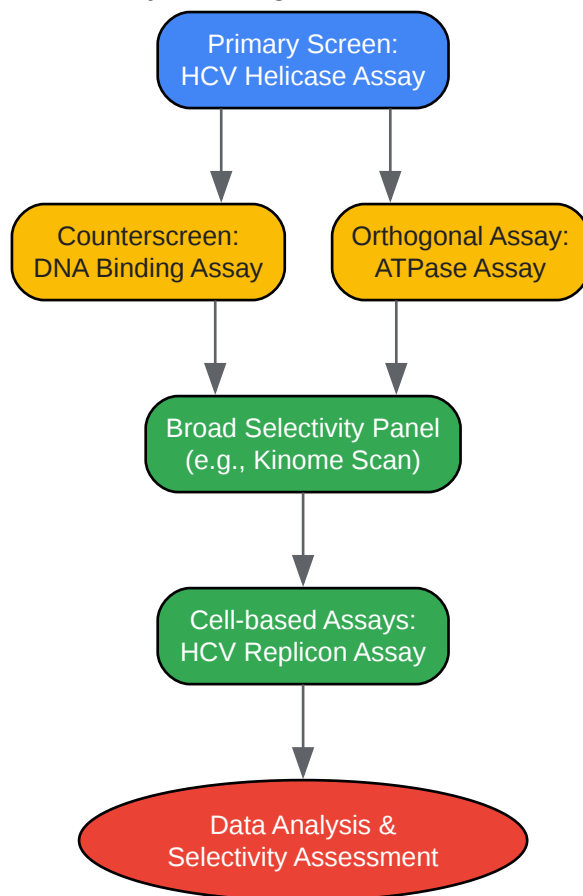
Visualizing the context in which **ML283** acts and the methods used to assess its selectivity can provide a clearer understanding of its biological activity.



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Caption: **ML283** targets the HCV NS3 helicase, a key enzyme in viral RNA replication.

Selectivity Profiling Workflow for ML283



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Caption: A typical workflow to determine the selectivity profile of a compound like **ML283**.

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